![molecular formula C13H13NO2 B13790563 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused furoquinoline structure, which includes an ethoxy group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be achieved through several methods. One common approach involves the reaction of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) via a domino reduction approach. This method is highly efficient and proceeds under mild conditions in an air atmosphere, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are often applied. These include the use of recyclable catalysts, solvent-free reactions, and environmentally benign protocols to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ethoxy group and the fused furoquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrofuro[2,3-b]quinoline: This compound has a methyl group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-2,3-dihydrofuro[2,3-b]quinoline: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and ability to form hydrogen bonds.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-ethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
KMHJCOOVAHTWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2CCOC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




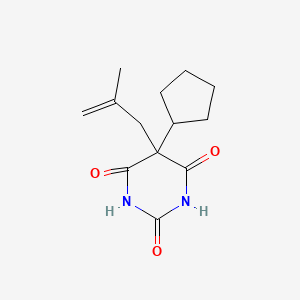
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
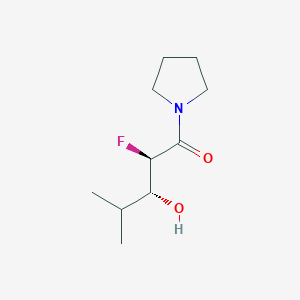
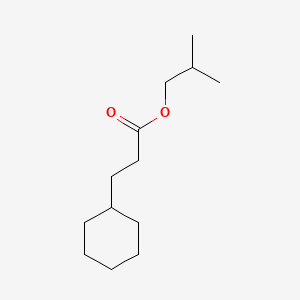
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
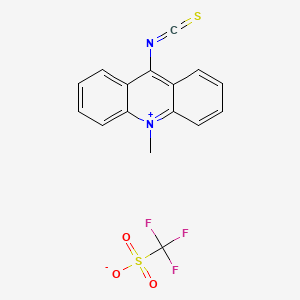
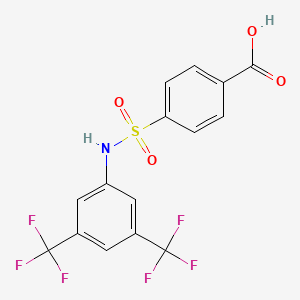
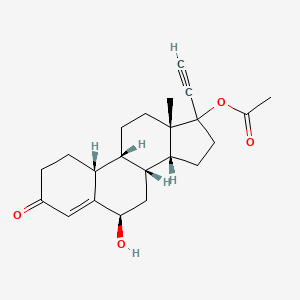
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
